molecular formula C14H20N2O3S B2966066 Ethyl 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate CAS No. 297182-53-7

Ethyl 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate

Cat. No. B2966066
CAS RN: 297182-53-7
M. Wt: 296.39
InChI Key: WXWBQJRIFVEWGT-UHFFFAOYSA-N
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Description

Thiophene-based compounds are a significant class of heterocyclic compounds that have been the focus of many scientists due to their potential biological activity . They play a crucial role in medicinal chemistry for the development of advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur atom and four carbon atoms . The specific structure of “Ethyl 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate” could not be found in the available resources.


Chemical Reactions Analysis

The nature of the sulfur reagent can significantly impact the selectivity of reactions involving thiophene derivatives . For instance, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis of Spiro Pyrazolethieno, Pyrimidinethieno, and Benzodiazepinethieno Pyridazine Derivatives with Antimicrobial Activities

    • Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate was synthesized and tested for antimicrobial activity. Several derivatives showed significant antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010).
  • Synthesis and Antibacterial Activity of Thiophenes

Synthesis of Novel Polyfunctional Compounds

  • Synthesis of Novel Polyfunctionally Substituted Indeno[2,1-b]thiophene Compounds
    • A study on the synthesis of various novel indeno[2,1-b]thiophene compounds demonstrated the versatility of this chemical structure in creating different functional compounds (Fu & Wang, 2008).

Biological Properties and Applications

  • Synthesis and Biological Properties of Piperidine Substituted Benzothiazole Derivatives

    • Piperidine substituted benzothiazole derivatives, synthesized using ethyl 2-aminobenzo[d]thiazole-6-carboxylate, showed notable antibacterial and antifungal activities (Shafi, Rajesh, & Senthilkumar, 2021).
  • Thiazole-aminopiperidine Hybrid Analogues: Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors

    • A series of thiazole-aminopiperidine analogues, including ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, were synthesized and found effective against Mycobacterium tuberculosis (Jeankumar et al., 2013).

Chemical Synthesis and Characterization

  • Synthesis and Characterization of Methyl 4,6-Diaryl-2(3H)-Thioxo-1,4-Dihydropyridine-3-Carboxylates

    • Methyl 4,6-diaryl-2(3H)-thioxo-1,4-dihydropyridine-3-carboxylates were synthesized using a Michael reaction in the presence of piperidine, demonstrating the compound's versatility in chemical synthesis (Krauze et al., 2005).
  • Synthetic Utility of Bifunctional Thiophene Derivatives and Antimicrobial Evaluation

    • The study on the synthetic utility of bifunctional thiophene derivatives, including ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, highlighted its potential in the development of compounds with antimicrobial properties (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Future Directions

Piperidine-containing compounds, which would include “Ethyl 2-amino-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate”, are one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

properties

IUPAC Name

ethyl 2-amino-4-methyl-5-(piperidine-1-carbonyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-3-19-14(18)10-9(2)11(20-12(10)15)13(17)16-7-5-4-6-8-16/h3-8,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWBQJRIFVEWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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